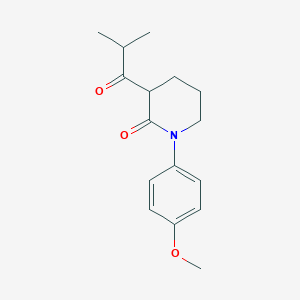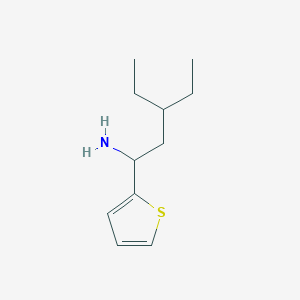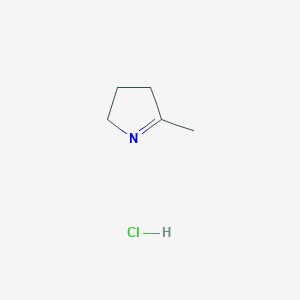
1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one is an organic compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 4-methoxyphenyl group and a 2-methylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the 2-Methylpropanoyl Group: The 2-methylpropanoyl group can be attached through an acylation reaction using 2-methylpropanoyl chloride and a suitable base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidinones or aromatic compounds.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one depends on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidine: Similar structure but lacks the ketone group.
1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)pyrrolidin-2-one: Similar structure but has a pyrrolidine ring instead of a piperidine ring.
1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-4-one: Similar structure but with the ketone group at a different position.
Uniqueness
1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The presence of both the 4-methoxyphenyl and 2-methylpropanoyl groups on the piperidine ring provides a distinct chemical profile that can be leveraged in various research and industrial contexts.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C16H21NO3/c1-11(2)15(18)14-5-4-10-17(16(14)19)12-6-8-13(20-3)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3 |
InChI Key |
UXWZBODAVCJHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13259800.png)


![3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B13259814.png)
amine](/img/structure/B13259823.png)

amine](/img/structure/B13259835.png)
![1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-fluoropropan-2-ol](/img/structure/B13259842.png)


amine](/img/structure/B13259846.png)
![Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate](/img/structure/B13259852.png)
![(Cyclopropylmethyl)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13259858.png)
![1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13259867.png)
